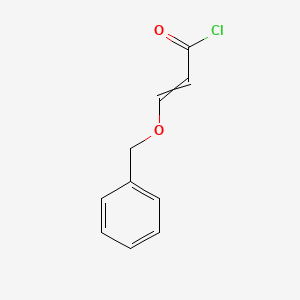
3-(Benzyloxy)prop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)prop-2-enoyl chloride is an organic compound that belongs to the class of acid chlorides It is characterized by the presence of a benzyloxy group attached to a prop-2-enoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)prop-2-enoyl chloride typically involves the reaction of benzyloxyprop-2-enoyl alcohol with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Benzyloxyprop-2-enoyl alcohol+Thionyl chloride→3-(Benzyloxy)prop-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety due to the handling of reactive intermediates in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base is used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
3-(Benzyloxy)prop-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used to introduce functional groups into polymers, enhancing their properties.
Material Science: It is employed in the modification of surfaces and the preparation of advanced materials with specific functionalities.
Mechanism of Action
The reactivity of 3-(Benzyloxy)prop-2-enoyl chloride is primarily due to the presence of the acid chloride group, which is highly electrophilic. This electrophilicity makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the benzyloxy group.
Benzoyl Chloride: Contains a benzoyl group instead of the benzyloxyprop-2-enoyl moiety.
Methacryloyl Chloride: Similar to acryloyl chloride but with a methyl group on the double bond.
Uniqueness
3-(Benzyloxy)prop-2-enoyl chloride is unique due to the presence of both the benzyloxy and prop-2-enoyl chloride functionalities. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes.
Properties
CAS No. |
154581-21-2 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-phenylmethoxyprop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
SEAOGZNQISMZAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


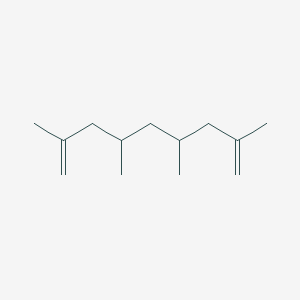
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
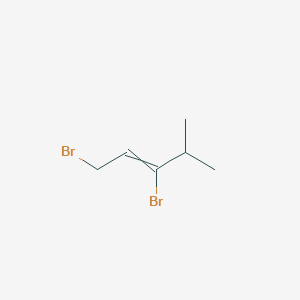
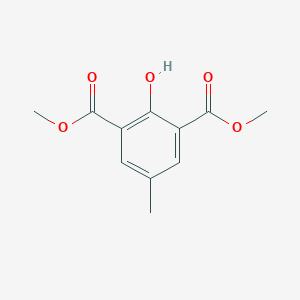
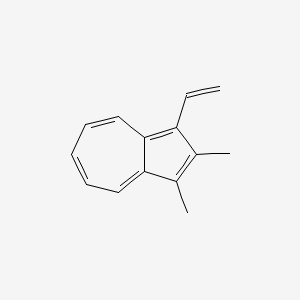
![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
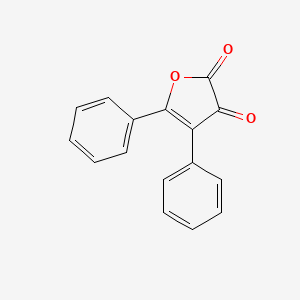

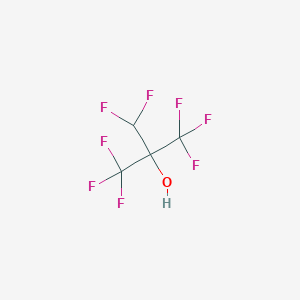
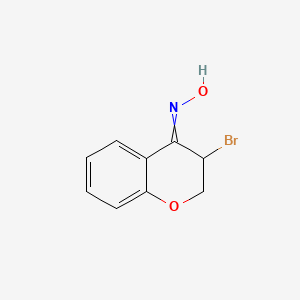
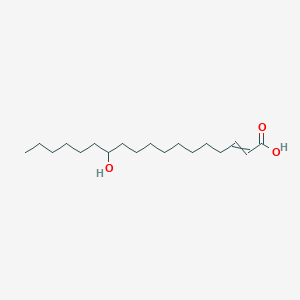
![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
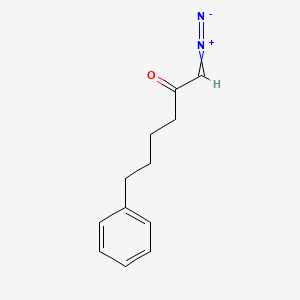
![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
